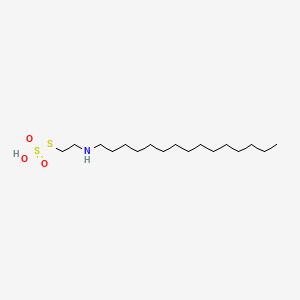
(2S)-butane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Butane-2-thiol, also known as (2S)-2-mercapto-butane, is an organic compound with the molecular formula C₄H₉SH. It is a chiral thiol, meaning it has a specific three-dimensional arrangement of its atoms, which makes it distinct from its enantiomer, (2R)-butane-2-thiol. This compound is known for its strong, unpleasant odor, similar to that of garlic or rotten eggs.
Synthetic Routes and Reaction Conditions:
Reduction of Butane-2-one:
Hydrogenation of Butane-2-one: Another method is the catalytic hydrogenation of butane-2-one using a palladium or nickel catalyst under high pressure and temperature.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of butane-2-one. This process is carried out in large reactors with continuous monitoring to ensure the desired enantiomer is obtained.
Types of Reactions:
Oxidation: this compound can be oxidized to form butane-2-one or butane-2,3-dione.
Reduction: Although less common, it can be further reduced to butane-2-ol.
Substitution: The thiol group can be substituted with other functional groups, such as halides or esters, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or chromium(VI) compounds.
Reduction: Using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Using halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Butane-2-one, butane-2,3-dione.
Reduction: Butane-2-ol.
Substitution: Various halides or esters.
Scientific Research Applications
(2S)-Butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It serves as a ligand for metal ions in biological systems, aiding in the study of metalloproteins and enzymes.
Medicine: It is investigated for its potential antimicrobial properties and its role in drug design.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which (2S)-butane-2-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with thiol-sensitive enzymes and proteins.
Comparison with Similar Compounds
Ethanethiol (C₂H₅SH)
Propanethiol (C₃H₇SH)
Butane-2-one (C₄H₈O)
Butane-2-ol (C₄H₉OH)
Properties
CAS No. |
20407-74-3 |
|---|---|
Molecular Formula |
C4H10S |
Molecular Weight |
90.19 g/mol |
IUPAC Name |
(2S)-butane-2-thiol |
InChI |
InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1 |
InChI Key |
LOCHFZBWPCLPAN-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H](C)S |
Canonical SMILES |
CCC(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Leucine,l,[4,5-3H(N)]](/img/structure/B15350733.png)
![[1,2]Dioxino[4,3-b]pyridine](/img/structure/B15350745.png)



![Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI)](/img/structure/B15350775.png)
![(2R,5R,6S)-5-amino-1,7-diazatricyclo[7.3.0.02,6]dodeca-3,9,11-trien-8-one](/img/structure/B15350783.png)

![[(2S,3S,4R,5R)-3,4-diacetyloxy-5-bromooxolan-2-yl]methyl acetate](/img/structure/B15350791.png)
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate](/img/structure/B15350799.png)
![[2-Chloro-6-(trifluoromethyl)pyridin-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B15350800.png)
![3-[3-[3-(3-Carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B15350802.png)
![N-(2-{[4-(4-Hydroxy-3-isopropylphenoxy)-3,5-dimethylphenyl]amino}-2-oxo-1-phenylethyl)-N-methylbenzamide](/img/structure/B15350810.png)
